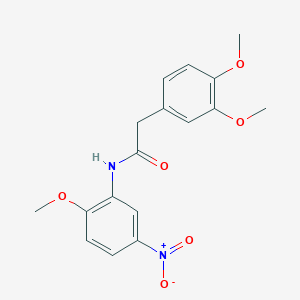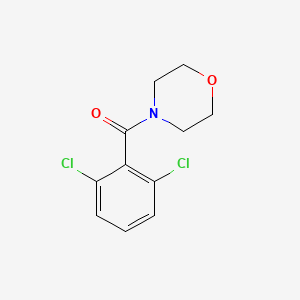![molecular formula C18H17N3O2 B5552977 2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)
2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol" is a compound synthesized via Schiff bases reduction route and has been the subject of various studies due to its interesting chemical and physical properties. This compound is part of a broader family of compounds known for their potential in synthesizing azo dyes and dithiocarbamate, as well as exhibiting interesting molecular structures and interactions (Ajibade & Andrew, 2021).
Synthesis Analysis
The synthesis of this compound and its related structures often involves Schiff bases reduction. Specifically, the molecular structures of this compound have been synthesized and reported, showcasing the presence of asymmetric units and interactions such as hydrogen bonding (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of "2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol" and its derivatives exhibit features like intermolecular hydrogen bonding and secondary intermolecular interactions. These interactions stabilize the molecular structure and are crucial in determining the compound's properties (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
This compound is involved in the formation of PhIP in mixtures of phenylalanine, creatinine, and other compounds, where its behavior as a carbonyl or free radical scavenger is influenced by its structure (Hidalgo, Navarro, & Zamora, 2018). Additionally, pyridopyrimidinones, a class of compounds including derivatives of this molecule, display significant antioxidant properties, indicating the chemical reactivity of these structures (La Motta et al., 2007).
Physical Properties Analysis
The physical properties, such as crystal structure and vibrational frequencies, of this compound and its derivatives have been extensively studied. The compound's geometry in the ground state has been characterized using methods like density functional theory, revealing important details about its physical nature (Alaşalvar et al., 2014).
Chemical Properties Analysis
The compound's chemical properties, particularly its role in the formation of other compounds and its reaction behavior, have been a subject of research. Its participation in reactions leading to the formation of PhIP and its properties as a scavenger have been highlighted in studies (Hidalgo, Navarro, & Zamora, 2018). Additionally, its antioxidative properties are significant, as shown in the study of pyridopyrimidinones (La Motta et al., 2007).
Applications De Recherche Scientifique
Aldose Reductase Inhibition and Antioxidant Activity
The compound and its derivatives, specifically pyrido[1,2-a]pyrimidin-4-one derivatives, have been studied for their aldose reductase inhibitory activity and antioxidant properties. These compounds exhibit activity in the micromolar/submicromolar range, with certain structural modifications enhancing inhibitory potency. Their significant antioxidant properties are especially pronounced in catechol derivatives, suggesting potential applications in managing oxidative stress-related disorders (C. La Motta et al., 2007).
Anticancer Potential
Research has been conducted to evaluate the anticancer activity of similar compounds, particularly in the context of breast cancer cells. For instance, the compound 2-methoxy-4-((4-methoxyphenilimino)methyl)-phenol, a Schiff base synthesized from vanillin and p-anisidine, has been tested against T47D breast cancer cells. Although it showed weak activity, this opens a pathway for further exploration of related compounds in cancer research (L. Sukria et al., 2020).
Interaction with Zinc Complexes
The spin interaction of zinc complexes involving similar compounds has been studied, revealing insights into the molecular behavior of these compounds when interacting with metals. This research provides valuable information for applications in fields like material science and coordination chemistry (M. Orio et al., 2010).
Anti-corrosive Properties
Studies have also explored the anti-corrosive characteristics of derivatives of these compounds, particularly in the context of protecting metals like steel in acidic environments. The findings suggest potential applications in industrial settings where corrosion resistance is crucial (Sanjoy Satpati et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-11-17(20-13-7-9-14(23-2)10-8-13)21-18(19-12)15-5-3-4-6-16(15)22/h3-11,22H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYGPRHMUTZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5552915.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)
![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)
![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)